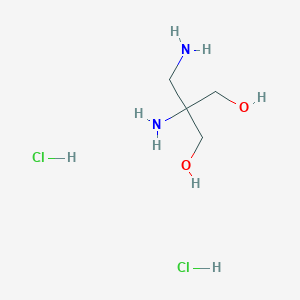

2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride is a chemical compound with the molecular formula C4H12N2O2·2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its role as a buffering agent and its involvement in biochemical assays.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride typically involves the reaction of 2-amino-2-methyl-1,3-propanediol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:

- Dissolving 2-amino-2-methyl-1,3-propanediol in water.

- Adding hydrochloric acid slowly while maintaining the temperature at around 0-5°C.

- Stirring the mixture until the reaction is complete.

- Isolating the product by filtration and drying under vacuum.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted amines and other derivatives.

Wissenschaftliche Forschungsanwendungen

Buffering Agent

2-Amino-2-(aminomethyl)propane-1,3-diol; dihydrochloride is widely used as a buffering agent in biochemical assays and chemical reactions. Its ability to maintain pH stability is crucial in various experimental setups.

Table 1: Buffering Capacity Comparison

| Buffering Agent | pKa Value | Effective pH Range |

|---|---|---|

| 2-Amino-2-(aminomethyl)propane-1,3-diol | 7.8 | 6.0 - 8.5 |

| Tris(hydroxymethyl)aminomethane | 8.1 | 7.0 - 9.0 |

| Phosphate Buffer | 7.2 | 6.0 - 8.0 |

Biochemical Assays

The compound is employed in various biochemical assays due to its capacity to stabilize the pH of solutions, which is essential for enzyme activity and reaction kinetics.

Case Study: Enzyme Activity Stabilization

In a study assessing the impact of pH on enzyme activity, the use of tromethamine hydrochloride effectively maintained optimal pH levels, resulting in enhanced enzyme stability and activity compared to other buffers used.

Pharmaceutical Applications

Tromethamine hydrochloride is investigated for its potential therapeutic effects in drug formulations, particularly for its role in stabilizing active pharmaceutical ingredients (APIs).

Table 2: Pharmaceutical Formulations Using Tromethamine Hydrochloride

| Drug Formulation | Role of Tromethamine Hydrochloride |

|---|---|

| Iopamidol (Radiocontrast agent) | Stabilizer and pH adjuster |

| Acetaminophen Injection | Buffering agent to enhance solubility |

| Local Anesthetics | pH stabilizer for improved efficacy |

Industrial Applications

In industrial settings, tromethamine hydrochloride is utilized in the production of surfactants, emulsifying agents for cosmetics, and cleaning compounds due to its surfactant properties.

Case Study: Surfactant Production

Research demonstrated that incorporating tromethamine hydrochloride into surfactant formulations improved emulsification efficiency and stability, leading to enhanced product performance.

Types of Reactions

Tromethamine hydrochloride undergoes several chemical reactions:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Capable of being reduced to form amines.

- Substitution : Amino groups can participate in substitution reactions with electrophiles.

Table 3: Common Reactions Involving Tromethamine Hydrochloride

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Oxides and hydroxyl derivatives |

| Reduction | Lithium aluminum hydride (LiAlH4) | Primary and secondary amines |

| Substitution | Alkyl halides | Substituted amines and derivatives |

Wirkmechanismus

The mechanism of action of 2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. This is achieved through the compound’s ability to donate and accept protons, thereby stabilizing the pH. The molecular targets and pathways involved include interactions with enzymes and other proteins that are sensitive to pH changes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-2-methyl-1,3-propanediol: Similar in structure but lacks the dihydrochloride component.

2-Amino-1,3-propanediol: Another related compound with similar buffering properties.

Uniqueness

2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride is unique due to its dual amino groups and dihydrochloride form, which enhance its buffering capacity and solubility in water. This makes it particularly useful in applications requiring precise pH control and high solubility.

Biologische Aktivität

2-Amino-2-(aminomethyl)propane-1,3-diol; dihydrochloride, commonly referred to as tromethamine or Tris, is an organic compound primarily known for its buffering properties in biological and chemical applications. Its structure enables it to act effectively in various biochemical contexts, particularly in maintaining pH levels in biological systems. This article explores the biological activity of this compound, highlighting its immunosuppressive effects, safety assessments, and applications in clinical settings.

Chemical Structure and Properties

The molecular formula of 2-Amino-2-(aminomethyl)propane-1,3-diol is C4H11N2O2, and it has a molecular weight of approximately 105.136 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility and buffering capacity in aqueous solutions. Its pH range is typically between 3.5 to 5.5 when dissolved at a concentration of 0.1 mol/L at room temperature .

Immunosuppressive Effects

Research indicates that compounds related to 2-amino-2-(aminomethyl)propane-1,3-diol exhibit significant immunosuppressive activity. A study synthesized various derivatives and assessed their effects on lymphocyte counts in rat models. The findings revealed that specific structural modifications could enhance immunosuppressive potency. For instance, the introduction of phenyl groups into the alkyl chain of the compound increased its efficacy in reducing T-cell populations .

Table 1: Immunosuppressive Activity of Derivatives

| Compound Name | Structure Modification | Immunosuppressive Activity (Rat Model) |

|---|---|---|

| 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride | Phenyl group at position 2 | High |

| Base Compound (Tromethamine) | None | Moderate |

Clinical Applications

Tromethamine is widely used in clinical settings as a buffering agent for intravenous solutions, particularly for patients experiencing metabolic acidosis. It plays a crucial role in stabilizing pH levels during medical treatments . Clinical trials have shown that tromethamine administration is generally safe, with common side effects including transient decreases in respiratory rates and mild gastrointestinal disturbances at higher doses .

Safety Assessments

Safety evaluations conducted on tromethamine highlight its low toxicity profile when used appropriately. Acute toxicity studies have shown minimal adverse effects in animal models, with no serious long-term effects reported in human trials . The most significant findings include localized reactions at infusion sites and transient biochemical changes such as hyperkalemia and hypoglycemia.

Table 2: Summary of Toxicity Studies

| Study Type | Species | Observations | |

|---|---|---|---|

| Acute Toxicity | Rats | Local lesions at infusion sites | Low toxicity |

| Chronic Exposure | Mice/Rabbits | Sporadic kidney/liver lesions | Safe at therapeutic doses |

| Clinical Trials | Humans | Transient respiratory changes | Generally safe |

Case Studies

Several case studies have documented the efficacy of tromethamine in treating metabolic acidosis:

- Case Study A : A patient with severe metabolic acidosis due to renal failure was administered tromethamine intravenously. The treatment successfully normalized blood pH levels within hours without significant side effects.

- Case Study B : In a cohort study involving patients undergoing cardiac surgery, tromethamine was used to buffer cardioplegic solutions. The outcomes indicated improved cardiac function post-surgery with no adverse reactions reported.

Eigenschaften

IUPAC Name |

2-amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2.2ClH/c5-1-4(6,2-7)3-8;;/h7-8H,1-3,5-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSJRXZMLCNLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.